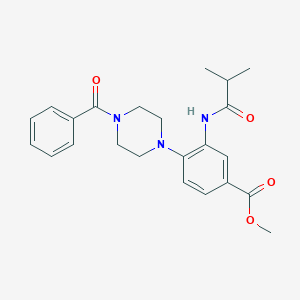
3-methyl-N-quinolin-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-quinolin-5-ylbenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a quinoline ring system attached to a benzamide moiety, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methylbenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-quinolin-5-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-methyl-N-quinolin-5-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-methyl-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring system.
N-(quinolin-8-yl)benzamide: A structurally related compound with a different substitution pattern.
3-methylquinoline: A simpler derivative with only a methyl group attached to the quinoline ring.
Uniqueness
3-methyl-N-quinolin-5-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a benzamide moiety makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
1000940-27-1 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3g/mol |
Nom IUPAC |
3-methyl-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-5-2-6-13(11-12)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20) |
Clé InChI |
YPAPUYXIAUBXCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B350687.png)
![N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B350691.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B350707.png)
![N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B350708.png)

![3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350732.png)
![3,5-dimethoxy-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350735.png)
![N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350741.png)
![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)

![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B350811.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)

